molecular formula C16H21N3O4S B2414923 1-Prop-2-enoyl-N-[(4-sulfamoylphenyl)methyl]piperidine-4-carboxamide CAS No. 2361750-59-4

1-Prop-2-enoyl-N-[(4-sulfamoylphenyl)methyl]piperidine-4-carboxamide

Cat. No. B2414923
CAS RN: 2361750-59-4
M. Wt: 351.42
InChI Key: DKZQKTDJIFCRCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves an efficient, eco-friendly, and green synthesis method. This method was used to create a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives in ethanol at room temperature under green conditions, with up to 90% yield .


Chemical Reactions Analysis

The synthesized compounds were subjected to in silico analysis, including Lipinski’s rule and ADMET prediction, in addition to pharmacophore modeling and molecular docking against the active site of SARS-CoV-2 target main protease (M pro) enzyme .

Mechanism of Action

The synthesized compounds exhibited good binding affinity to SARS-CoV-2 Mpro enzyme, with binding energy scores ranging from -7.33 kcal/mol (compound 6) and -7.22kcal/mol (compound 5) to -6.54 kcal/mol (compounds 8 and 9) .

Future Directions

These findings suggest that the synthesized spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives could be potential candidates for COVID-19 drug development. To confirm these drugs’ antiviral efficacy in vivo, more research is required .

properties

IUPAC Name

1-prop-2-enoyl-N-[(4-sulfamoylphenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-2-15(20)19-9-7-13(8-10-19)16(21)18-11-12-3-5-14(6-4-12)24(17,22)23/h2-6,13H,1,7-11H2,(H,18,21)(H2,17,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZQKTDJIFCRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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